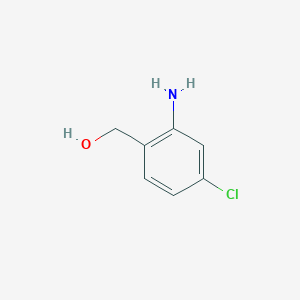

(2-Amino-4-chlorophenyl)methanol

Description

The exact mass of the compound (2-Amino-4-chlorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Amino-4-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDGPJDWJIFUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399730 | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37585-16-3 | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4-chlorophenyl)methanol: A Core Scaffold for Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of (2-Amino-4-chlorophenyl)methanol, a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. We will delve into its fundamental physical and chemical properties, explore robust synthetic pathways, analyze its reactivity, and detail its role as a key building block in contemporary drug discovery. This document is intended for researchers, synthetic chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to support and accelerate research and development efforts.

Chemical Identity and Molecular Structure

(2-Amino-4-chlorophenyl)methanol, identified by CAS Number 37585-16-3 , is a substituted benzyl alcohol derivative. Its structure incorporates three key features that define its utility: a primary aromatic amine, a benzylic alcohol, and a chlorine atom on the phenyl ring. These functional groups provide distinct reactive sites, making it a versatile precursor for constructing more complex molecular architectures.[1][2]

The strategic placement of the amino group ortho to the hydroxymethyl group allows for intramolecular interactions and facilitates the formation of heterocyclic systems. The chlorine atom at the para-position modifies the electronic properties of the ring and serves as a potential site for cross-coupling reactions or as a stable substituent in the final target molecule.

Caption: Molecular Structure of (2-Amino-4-chlorophenyl)methanol.

Physical and Chemical Properties

Understanding the physicochemical properties of this intermediate is critical for its handling, reaction optimization, and purification. It is typically supplied as an off-white to light-yellow solid, and proper storage involves maintaining it at room temperature, protected from light, and under an inert atmosphere to prevent degradation, particularly oxidation of the aminophenol moiety.[1]

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2-amino-4-chlorophenyl)methanol | [2] |

| CAS Number | 37585-16-3 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Off-white to light-yellow solid/powder | [1] |

| Melting Point | 138-142 °C | [3] |

| Boiling Point | Data not readily available; may decompose. | N/A |

| Flash Point | 138 °C | [4] |

| Solubility | Soluble in THF, Ethyl Acetate; sparingly soluble in water. | [5] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | Room temperature, away from light, under inert gas. |[1] |

Synthesis and Manufacturing

The most direct and reliable laboratory-scale synthesis of (2-Amino-4-chlorophenyl)methanol involves the chemoselective reduction of a suitable precursor, typically 2-amino-4-chlorobenzoic acid or its corresponding ester. The use of a powerful hydride-based reducing agent is necessary to convert the carboxylic acid to the primary alcohol.

Causality in Synthetic Protocol Design:

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective at reducing carboxylic acids, LiAlH₄ is sufficiently potent to achieve this transformation efficiently.[5] The reaction is conducted in an anhydrous aprotic solvent, like Tetrahydrofuran (THF), to prevent the violent and exothermic quenching of the highly reactive LiAlH₄ by protic solvents (e.g., water, alcohols). The procedure requires an inert atmosphere (e.g., nitrogen or argon) to prevent both the reaction of LiAlH₄ with atmospheric moisture and the oxidation of the starting material and product.

Caption: Representative workflow for synthesis via reduction.

Experimental Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid

This protocol is adapted from a procedure for a structurally similar compound and represents a standard method for this transformation.[5]

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF) (2.4 equivalents). Cool the solution to 0-5 °C using an ice bath.

-

Addition of Substrate: Dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ solution, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the initial exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution and then more water until a granular precipitate of aluminum salts forms. This sequential addition (Fieser workup) ensures safe quenching and results in easily filterable salts.

-

Work-up: Filter the resulting suspension through a pad of Celite or diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Isolation: Combine the filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2-Amino-4-chlorophenyl)methanol.

Key Reactions and Reactivity Profile

The synthetic value of (2-Amino-4-chlorophenyl)methanol stems from the orthogonal reactivity of its functional groups.

-

Benzylic Alcohol (-CH₂OH): This group is readily oxidized to the corresponding aldehyde, 2-amino-4-chlorobenzaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂).[6] This aldehyde is a valuable intermediate for synthesizing heterocycles, such as quinolines. The alcohol can also undergo esterification or etherification under standard conditions.

-

Aromatic Amine (-NH₂): The primary amine is nucleophilic and can be acylated to form amides, alkylated, or used in diazotization reactions to be converted into other functional groups. Its position ortho to the alcohol allows for its use in condensation reactions to form fused heterocyclic systems.

Caption: Key reaction pathways for the core molecule.

Applications in Drug Discovery and Chemical Synthesis

(2-Amino-4-chlorophenyl)methanol is a valuable building block for Active Pharmaceutical Ingredients (APIs).[1] While direct synthesis of a marketed drug from this specific CAS number is not prominently documented, its structural motif is central to many biologically active compounds, particularly kinase inhibitors.

For instance, the core structure is highly analogous to intermediates used in the synthesis of complex macrocyclic inhibitors like Lorlatinib , a third-generation ALK/ROS1 inhibitor for non-small cell lung cancer.[7][8][9] The aminobenzyl alcohol moiety in these syntheses provides a crucial handle for constructing larger, more complex scaffolds. The amine serves as a nucleophile or an anchor point for building heterocyclic rings, while the alcohol provides a site for ether linkages, which are common in modern kinase inhibitors.

Its oxidized product, 2-amino-4-chlorobenzaldehyde, is a documented precursor for robenidine analogues, which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its importance in the development of novel antibiotics.[6]

Analytical and Quality Control Protocols

Ensuring the purity and identity of (2-Amino-4-chlorophenyl)methanol is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is the standard for determining purity and identifying any process-related impurities.

Experimental Protocol: RP-HPLC Method This protocol is a representative method based on standard practices for similar analytes.[10][11]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffered aqueous solution like 0.1% Formic Acid in Water (Solvent A). A typical starting point is 60:40 A:B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230-254 nm (scan with PDA to determine optimal wavelength).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (diluent) followed by the sample solution. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The spectrum is self-validating; the absence or presence of these characteristic peaks confirms the molecule's identity.[6]

-

O-H Stretch (Alcohol): A strong, broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (Primary Amine): Two sharp-to-medium peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -CH₂-): Peaks just below 3000 cm⁻¹.

-

C-O Stretch (Primary Alcohol): A strong band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons in the molecule.

-

Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a specific set of doublets and doublets of doublets.

-

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.

-

Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O.

-

Hydroxyl Proton (-OH): A broad singlet or triplet (if coupled to CH₂) that is also exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that robust safety protocols are non-negotiable. (2-Amino-4-chlorophenyl)methanol is classified as an irritant and a potential sensitizer.

GHS Hazard Classification: [2]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and sources of ignition.

-

As previously noted, storage under an inert gas like argon or nitrogen is recommended to preserve purity over the long term.[1]

References

-

MySkinRecipes. (2-Amino-4-chlorophenyl)methanol Product Page. [Link]

-

PubChem. (2-Amino-4-chlorophenyl)methanol Compound Summary. National Center for Biotechnology Information. [Link]

-

Technical Disclosure Commons. Novel polymorphs of Lorlatinib and their processes for the preparation thereof. (2020). [Link]

-

PubChem. Lorlatinib Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. (2-Amino-4-chlorophenyl)-(3-fluorophenyl)methanol Compound Summary. National Center for Biotechnology Information. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Guna, J. V., et al. "Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile." ResearchGate. (2012). [Link]

-

Kulakov, I. V., et al. "Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations." Russian Journal of General Chemistry, vol. 78, no. 12, 2008, pp. 2374-2378. [Link]

-

Khan, S. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Fine Chemical Engineering, vol. 5, no. 2, 2024, pp. 345-353. [Link]

-

Dey, B. P., & Lahiri, S. C. "Solubilities of Amino Acids in Different Mixed Solvents." Indian Journal of Chemistry, vol. 25A, 1986, pp. 136-140. [Link]

-

Dandale, Y. P., et al. "A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile." Arkivoc, vol. 2011, no. 7, 2011, pp. 75-85. [Link]

-

da Silva, J. G., et al. "Selective Copper(II) Complexes against Mycobacterium tuberculosis." ACS Omega, vol. 5, no. 15, 2020, pp. 8863-8875. [Link]

-

Fayed, E. A., et al. "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives." ACS Omega, vol. 6, no. 1, 2021, pp. 645-655. [Link]

-

ResearchGate. Absorption (plain lines) and emission (broken lines) spectra of D¹D¹O.... [Link]

-

ResearchGate. The specific IR spectra for methanol and ethanol, as pure substances.... [Link]

-

University of Wisconsin-Madison. Solvent Miscibility Table. [Link]

-

Supplementary Information, Angewandte Chemie. [Link]

-

Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pharmacia, vol. 69, no. 2, 2022, pp. 381-387. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Supplementary Information, Journal of the American Chemical Society. [Link]

Sources

- 1. (2-Amino-4-chlorophenyl)methanol [myskinrecipes.com]

- 2. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-Amino-3-chlorophenyl)methanol | 61487-25-0 [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: A Key Building Block in Medicinal Chemistry

An In-Depth Technical Guide to (2-Amino-4-chlorophenyl)methanol (CAS: 37585-16-3): Synthesis, Characterization, and Application in Modern Drug Discovery

(2-Amino-4-chlorophenyl)methanol is a substituted benzyl alcohol that serves as a versatile and highly valuable intermediate in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a primary alcohol, an aniline amine, and an aryl chloride—provides multiple reaction sites for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reliable synthesis and purification protocols, characteristic reactivity, and its emerging role as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the amino, chloro, and hydroxymethyl groups makes this molecule a privileged scaffold for creating compounds with significant biological activity.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of (2-Amino-4-chlorophenyl)methanol. It should be stored at room temperature, protected from light, and preferably under an inert atmosphere to prevent oxidation.[1]

Table 1: Physicochemical Properties of (2-Amino-4-chlorophenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 37585-16-3 | [2][3] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2][3] |

| IUPAC Name | (2-amino-4-chlorophenyl)methanol | [3] |

| Synonyms | 2-Amino-4-chlorobenzyl alcohol | [2][3] |

| Appearance | Off-white to solid | [1] |

| Melting Point | 138-142 °C | [2] |

| SMILES | Nc1cc(Cl)ccc1CO | [2] |

| InChI Key | MUDGPJDWJIFUDB-UHFFFAOYSA-N | [2] |

Table 2: GHS Hazard and Safety Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Synthesis Methodologies: From Precursor to Product

The synthesis of (2-Amino-4-chlorophenyl)methanol is most commonly achieved via the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid (or its ester derivative). The choice of reducing agent is critical and depends on the starting material's oxidation state.

Protocol 1: Reduction of 2-Amino-4-chlorobenzaldehyde

This method is preferred for its mild conditions and high chemoselectivity, as sodium borohydride (NaBH₄) selectively reduces aldehydes in the presence of other functional groups like the aryl chloride. The protocol is adapted from standard procedures for the reduction of substituted benzaldehydes.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of water or dilute hydrochloric acid until effervescence ceases.

-

Work-up and Purification: Proceed with the work-up and purification as detailed in Section 4.

Protocol 2: Reduction of 2-Amino-4-chlorobenzoic Acid

Carboxylic acids require a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). These reagents are highly reactive and must be handled with extreme care under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). This protocol is based on well-established methods for the reduction of amino acids.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Slowly add a solution of 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension dropwise. An exothermic reaction is expected.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[4] This procedure is designed to precipitate the aluminum salts, making filtration easier.

-

Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and proceed with purification as described in Section 4.

Purification and Spectroscopic Characterization

General Purification Protocol

-

Extraction: Concentrate the organic filtrate from the work-up under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Recrystallization/Chromatography: The crude solid can be purified either by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2-Amino-4-chlorophenyl)methanol.

Spectroscopic Analysis

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes and Rationale (based on analogs) |

| ¹H NMR | ~7.1-7.2 | d | Aromatic proton ortho to -CH₂OH.[6] |

| ~6.7 | d | Aromatic proton ortho to -NH₂.[6] | |

| ~6.6 | dd | Aromatic proton meta to both groups.[6] | |

| ~5.0-5.5 | br s | -NH₂ protons, exchangeable with D₂O. | |

| ~4.9-5.1 | t | -OH proton, exchangeable with D₂O.[6] | |

| ~4.4 | d | -CH₂- benzylic protons.[6] | |

| ¹³C NMR | ~147-149 | s | C-NH₂, deshielded by nitrogen.[6] |

| ~135-138 | s | C-Cl, deshielded by chlorine.[8] | |

| ~128-130 | s | C-CH₂OH. | |

| ~127-129 | s | Aromatic CH. | |

| ~115-117 | s | Aromatic CH. | |

| ~114-116 | s | Aromatic CH. | |

| ~61-63 | s | -CH₂OH benzylic carbon.[6] |

Key FT-IR and Mass Spectrometry Features

-

FT-IR (cm⁻¹): Expected characteristic peaks include strong, broad absorptions in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching, aromatic C-H stretching just above 3000 cm⁻¹, and a C-Cl stretching absorption in the 1000-1100 cm⁻¹ region.[11][12]

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 157 and a prominent [M+2]⁺ peak at m/z = 159 with approximately one-third the intensity, which is characteristic of a monochlorinated compound. A significant fragment from the loss of the hydroxyl group ([M-OH]⁺) at m/z = 140 is also anticipated.[13][14]

Chemical Reactivity and Synthetic Utility

The functional groups of (2-Amino-4-chlorophenyl)methanol provide distinct handles for further synthetic transformations.

Oxidation to 2-Amino-4-chlorobenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a valuable intermediate in its own right. A mild and efficient method utilizes a copper(I)/TEMPO catalyst system with molecular oxygen as the terminal oxidant.[15]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine (2-Amino-4-chlorophenyl)methanol (1.0 eq), copper(I) iodide (CuI, 0.1 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 eq) in acetonitrile (CH₃CN).

-

Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., via an O₂-filled balloon) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst, wash with acetonitrile, and remove the solvent under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Annulation Reactions for Heterocycle Synthesis

The combination of the ortho-amino and benzyl alcohol functionalities makes this molecule an excellent precursor for building fused heterocyclic systems, most notably quinolines. In the presence of a base, it can undergo dehydrogenative cyclization with ketones or secondary alcohols to form a variety of substituted quinolines.[1][16] This transformation typically proceeds through an initial oxidation to the aldehyde in situ, followed by condensation and cyclization, highlighting the compound's utility in cascade reactions.[16][17]

Applications in Drug Discovery and Development

The 2-amino-4-chlorophenyl moiety is a key structural element found in numerous biologically active compounds, particularly small-molecule kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this scaffold have shown potent inhibitory activity against key kinases in oncogenic pathways, such as the PI3K/AKT signaling cascade.[18][19][20] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which can be conceptually derived from related building blocks, have been identified as inhibitors of AKT2, a crucial kinase in glioma.[18] The specific substitution pattern of (2-Amino-4-chlorophenyl)methanol makes it an ideal starting point for generating libraries of such inhibitors for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Its role is to provide a foundational fragment that can be elaborated upon to target the ATP-binding pocket of these important enzymes.

Conclusion

(2-Amino-4-chlorophenyl)methanol is more than a simple chemical intermediate; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its trifunctional nature allows for diverse chemical transformations, from simple oxidation to sophisticated cascade reactions for heterocycle synthesis. This guide has provided a technical framework for its synthesis, purification, characterization, and reactivity. For drug discovery professionals, the true value of this compound lies in its proven utility as a core scaffold for developing potent and selective kinase inhibitors, underscoring its continued importance in the quest for novel therapeutics.

References

-

MySkinRecipes. (2-Amino-4-chlorophenyl)methanol. [Link]

-

Yang, T., Nie, Z.-w., Su, M.-d., Li, H., Luo, W.-p., Liu, Q., & Guo, C.-C. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232–15241. [Link]

-

Reddy, V. P., Kumar, A. V., Swamy, K. C. K., & Kumar, V. P. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. RSC Advances, 4(77), 40866-40870. [Link]

-

Wang, Z., et al. (2023). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Figure 4. (A) Time course based on 2-aminobenzyl alcohol conversion in... [Link]

-

Royal Society of Chemistry. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides - Supporting Information. [Link]

-

Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

Stenutz. 2-amino-4-chlorobenzyl alcohol. [Link]

-

ResearchGate. FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol... [Link]

-

ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]

- Google P

-

Thams, S., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 26(9), 1215-1226.e6. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

NIST WebBook. 4-Chlorobenzyl alcohol. [Link]

-

PubChem. (2-Amino-4-chlorophenyl)methanol. [Link]

-

ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

-

NIST WebBook. 2-Aminobenzyl alcohol. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

SpectraBase. A-Chloromethyl-2,4-dichlorobenzyl alcohol - Optional[1H NMR]. [Link]

-

NIST WebBook. 4-Chlorobenzyl alcohol Mass Spectrum. [Link]

-

Technical Disclosure Commons. (2020). Novel polymorphs of Lorlatinib and their processes for the preparation thereof. [Link]

-

Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2529–2541. [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

-

Organic Syntheses. (1990). (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP). Org. Synth. 68, 86. [Link]

-

Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(5), 366-368. [Link]

-

Li, Y., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1648. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Reduction of Chiral Amino Acids Based on Current Method. J. Chem. Pharm. Res., 6(5), 1018-1021. [Link]

-

PubChem. Methanol synthesis - Patent US-7786180-B2. [Link]

-

Khan, I., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. [Link]

-

Wikipedia. Baclofen. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-4-chlorobenzyl alcohol 98 37585-16-3 [sigmaaldrich.com]

- 3. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jocpr.com [jocpr.com]

- 6. rsc.org [rsc.org]

- 7. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Amino-4-chlorobenzoic acid(89-77-0) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR [m.chemicalbook.com]

- 10. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 13. 2-Aminobenzyl alcohol [webbook.nist.gov]

- 14. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 15. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(2-Amino-4-chlorophenyl)methanol molecular structure and weight

An In-Depth Technical Guide to (2-Amino-4-chlorophenyl)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)methanol, also known as 2-amino-4-chlorobenzyl alcohol, is a substituted aromatic amino alcohol. Its molecular framework, featuring a primary alcohol, a primary amine, and a halogenated benzene ring, makes it a valuable and versatile intermediate in synthetic organic chemistry.[1][2] Particularly within the pharmaceutical and fine chemical industries, this compound serves as a critical building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] The strategic placement of its functional groups allows for a wide range of chemical modifications, providing a scaffold for creating diverse molecular libraries in drug discovery programs. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and key characterization data.

Molecular Structure and Properties

The fundamental structure of (2-Amino-4-chlorophenyl)methanol consists of a benzyl alcohol core substituted with an amino group at position 2 and a chlorine atom at position 4.

Caption: Molecular structure of (2-Amino-4-chlorophenyl)methanol.

The physicochemical properties of (2-Amino-4-chlorophenyl)methanol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-4-chlorophenyl)methanol | PubChem[3] |

| Synonyms | 2-Amino-4-chlorobenzyl alcohol | Sigma-Aldrich[4] |

| CAS Number | 37585-16-3 | Sigma-Aldrich[4] |

| Molecular Formula | C₇H₈ClNO | PubChem[3] |

| Molecular Weight | 157.60 g/mol | Sigma-Aldrich[4] |

| Appearance | Off-white to light yellow solid/powder | MySkinRecipes[1], Sigma-Aldrich[4] |

| Melting Point | 138-142 °C | Sigma-Aldrich[4] |

| SMILES | C1=CC(=C(C=C1Cl)N)CO | PubChem[3] |

Synthesis Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid

The most direct and widely applicable method for synthesizing (2-Amino-4-chlorophenyl)methanol is the reduction of the corresponding carboxylic acid, 2-amino-4-chlorobenzoic acid. Strong reducing agents capable of reducing carboxylic acids to primary alcohols, such as lithium aluminum hydride (LiAlH₄), are required for this transformation. The following protocol is adapted from established procedures for the reduction of similar substituted aminobenzoic acids.[5][6]

Causality and Experimental Design:

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent necessary for the conversion of a carboxylic acid to a primary alcohol. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that effectively solubilizes the starting material and is stable to the highly reactive LiAlH₄. The anhydrous condition is critical, as LiAlH₄ reacts violently with water.

-

Temperature Control: The initial addition of the acid to the LiAlH₄ suspension is performed at room temperature, but the quenching step is conducted at 0 °C (ice bath). This is a crucial safety measure to control the highly exothermic reaction between excess LiAlH₄ and water, preventing a dangerous temperature spike and potential side reactions.

-

Workup: The aqueous workup with filtration through diatomaceous earth (Celite) is designed to remove the insoluble aluminum salts that form. A subsequent extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase.

Sources

- 1. (2-Amino-4-chlorophenyl)methanol [myskinrecipes.com]

- 2. Cas 37585-16-3,2-AMINO-4-CHLORO-BENZENEMETHANOL | lookchem [lookchem.com]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. 2-氨基-4-氯苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-AMINO-5-CHLOROBENZYL ALCOHOL CAS#: 37585-25-4 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

(2-Amino-4-chlorophenyl)methanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (2-Amino-4-chlorophenyl)methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-4-chlorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical and practical aspects of the compound's solubility in a range of common organic solvents. This guide offers a predictive solubility profile, discusses the underlying physicochemical principles, and provides detailed experimental protocols for solubility determination. Safety and handling guidelines are also included to ensure best laboratory practices.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2-Amino-4-chlorophenyl)methanol is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its chemical structure, featuring an aromatic ring substituted with amino, chloro, and hydroxymethyl groups, provides a versatile scaffold for creating more complex molecules.[1] The solubility of this intermediate in organic solvents is a fundamental parameter that dictates its utility in various stages of drug development, including reaction kinetics, purification through crystallization, and formulation. A thorough understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients (APIs).

Physicochemical Properties of (2-Amino-4-chlorophenyl)methanol

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | Off-white to light-yellow powder or crystals | [1] |

| Structure | ||

| Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Chloro (-Cl), Phenyl Ring | |

| Polarity | Polar, due to the presence of -NH₂ and -OH groups capable of hydrogen bonding, and the electronegative -Cl atom. |

Theoretical Solubility Profile

The following table presents a predictive solubility profile of (2-Amino-4-chlorophenyl)methanol in a selection of organic solvents at ambient temperature (approximately 25°C). These estimations are derived from the principle of "like dissolves like" and the compound's structural features.[3] The presence of both hydrogen bond donors (-NH₂, -OH) and a hydrogen bond acceptor (-Cl) suggests a complex interplay of intermolecular forces.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Rationale |

| Methanol | Polar Protic | Very Soluble | > 100 | Strong hydrogen bonding interactions between the solute's -OH and -NH₂ groups and the solvent's -OH group. |

| Ethanol | Polar Protic | Soluble | 50 - 100 | Good hydrogen bonding capability, though slightly less effective than methanol due to increased hydrocarbon character. |

| Isopropanol | Polar Protic | Moderately Soluble | 20 - 50 | Increased steric hindrance and hydrocarbon character reduce the efficiency of solvation compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Soluble | 50 - 100 | The polar carbonyl group can act as a hydrogen bond acceptor for the solute's -OH and -NH₂ groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | 20 - 50 | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than acetone. |

| Ethyl Acetate | Moderately Polar Aprotic | Slightly Soluble | 5 - 20 | The ester group offers some polarity, but the larger nonpolar ethyl group limits solubility. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Slightly Soluble | 5 - 20 | Dipole-dipole interactions are possible, but the lack of hydrogen bonding capability limits solubility. |

| Toluene | Nonpolar | Sparingly Soluble | 1 - 5 | Van der Waals interactions with the phenyl ring provide minimal solubility; polar functional groups are not well solvated. |

| Hexane | Nonpolar | Insoluble | < 1 | Dominated by nonpolar interactions, which are insufficient to overcome the crystal lattice energy of the polar solute. |

| Water | Polar Protic | Slightly Soluble | 5 - 10 | While capable of hydrogen bonding, the nonpolar aromatic ring and chloro-substituent limit overall aqueous solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of (2-Amino-4-chlorophenyl)methanol is governed by the balance of intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds. This is the most significant factor contributing to its solubility in polar protic solvents like methanol and ethanol.[4]

-

Dipole-Dipole Interactions: The chloro-substituent and the overall asymmetry of the molecule create a dipole moment, allowing for favorable interactions with polar aprotic solvents like acetone.

-

Van der Waals Forces: The phenyl ring contributes to nonpolar character, allowing for weak van der Waals interactions with nonpolar solvents like toluene. However, these forces are generally insufficient to overcome the strong intermolecular forces within the crystal lattice of the solute.

-

Solvent Polarity: As demonstrated in the theoretical profile, a general trend of higher solubility in more polar solvents is expected. The "like dissolves like" principle is a useful guideline.[3]

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid.

-

pH: The presence of the basic amino group means that the solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (low pH), the amino group will be protonated to form a more soluble salt.[5]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of (2-Amino-4-chlorophenyl)methanol in a given solvent at a specified temperature.

Materials:

-

(2-Amino-4-chlorophenyl)methanol (solid)

-

Selected organic solvent (e.g., methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid (2-Amino-4-chlorophenyl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Diagram of Experimental Workflow

Caption: Key Factors Influencing Solubility.

Safety and Handling

(2-Amino-4-chlorophenyl)methanol and many organic solvents present potential hazards. Adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the compound and solvents. [7]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors. [8]* Handling: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [7]Avoid the formation of dust. [7]* Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances and sources of ignition. [1][8]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [7][8] First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [9]* Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of (2-Amino-4-chlorophenyl)methanol in organic solvents. By understanding its physicochemical properties and the principles of intermolecular forces, a predictive solubility profile has been established, highlighting its high solubility in polar protic solvents like methanol and limited solubility in nonpolar solvents. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. For researchers and drug development professionals, this guide serves as a valuable resource for solvent selection, process optimization, and ensuring safe laboratory practices when working with this important pharmaceutical intermediate.

References

-

PubChem. (n.d.). (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical LAND21. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Amino-4-chlorophenyl)methanol. Retrieved from [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. (2-Amino-4-chlorophenyl)methanol [myskinrecipes.com]

- 2. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. youtube.com [youtube.com]

- 7. aablocks.com [aablocks.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

Navigating the Chemistry and Safety of (2-Amino-4-chlorophenyl)methanol: A Technical Guide for Researchers

(2-Amino-4-chlorophenyl)methanol , a key building block in the synthesis of a variety of pharmaceutical compounds, presents a unique set of chemical properties and safety considerations that necessitate a thorough understanding for its effective and safe handling in a research and development setting. This guide provides an in-depth overview of its safety data, toxicological profile, and best practices for its use in the laboratory, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties: A Foundation for Safe Handling

Understanding the fundamental physicochemical properties of a compound is the first step in ensuring its safe handling and use. (2-Amino-4-chlorophenyl)methanol is an off-white solid with the chemical formula C₇H₈ClNO and a molecular weight of 157.60 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | PubChem[1] |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| Appearance | Off-white solid | MySkinRecipes |

| CAS Number | 37585-16-3 | PubChem[1] |

| Purity | ≥97% | MySkinRecipes |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2-Amino-4-chlorophenyl)methanol is classified with several hazard statements, indicating potential risks upon exposure.[1]

-

H315: Causes skin irritation. [1]

-

H317: May cause an allergic skin reaction. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The GHS pictogram associated with these hazards is the GHS07 symbol, represented by an exclamation mark, which signifies that the substance can be an irritant, skin sensitizer, or acutely toxic (harmful).[2] The signal word for this compound is "Warning".[2]

Toxicological Profile: Understanding the Health Risks

The toxicological data for (2-Amino-4-chlorophenyl)methanol is not extensively detailed in publicly available literature. However, based on its GHS classification, it is prudent to assume that exposure can lead to irritation of the skin, eyes, and respiratory tract. The potential for skin sensitization warrants careful handling to avoid repeated contact.

The "-methanol" functional group in the compound's name suggests that its metabolism could potentially involve pathways similar to that of methanol. While this is a structural alert, it is crucial to note that the overall toxicity is determined by the entire molecule and its specific metabolic fate. Methanol itself is metabolized to formaldehyde and then to formic acid, which is responsible for its characteristic toxicity, including metabolic acidosis and ocular damage.[3][4][5][6]

Caption: Potential routes of exposure and associated health effects of (2-Amino-4-chlorophenyl)methanol.

Safe Handling and Storage Protocols

Given its hazardous properties, strict adherence to safety protocols is paramount when handling (2-Amino-4-chlorophenyl)methanol.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when working with this compound. This includes:

-

Eye Protection: Safety glasses with side shields or goggles.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the material.[8]

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]

Engineering Controls

Work with (2-Amino-4-chlorophenyl)methanol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9]

Storage

The compound should be stored at room temperature, away from light, and in an inert gas atmosphere. The container should be kept tightly closed in a dry and well-ventilated place.[9]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response Workflow

Caption: A stepwise workflow for responding to a spill of (2-Amino-4-chlorophenyl)methanol.

Role in Pharmaceutical Research and Development

(2-Amino-4-chlorophenyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring an amino group, a chloro substituent, and a hydroxymethyl group on a phenyl ring, provides a versatile scaffold for the creation of more complex molecules with potential therapeutic applications. Diaryl methanol compounds, a class to which this chemical belongs, are recognized as important precursors for active pharmaceutical ingredients.[10] Chiral alcohols, which can be synthesized from such precursors, are critical for the development of chiral drugs.[10][11]

Conclusion

While (2-Amino-4-chlorophenyl)methanol is a valuable tool in the arsenal of medicinal chemists, its potential hazards necessitate a respectful and cautious approach. By understanding its chemical properties, adhering to stringent safety protocols, and being prepared for emergency situations, researchers can safely harness its synthetic potential in the pursuit of novel therapeutics.

References

-

(2-Amino-4-chlorophenyl)methanol. MySkinRecipes. [Link]

-

(2-Amino-4-chlorophenyl)methanol. PubChem. [Link]

-

(2-Amino-4-chlorophenyl)-(3-fluorophenyl)methanol. PubChem. [Link]

-

Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol. AA Blocks. [Link]

-

(2-Amino-4-chlorophenyl)(phenyl)methanol. Pharmaffiliates. [Link]

-

2-[(4-chlorophenyl)amino]ethanol. Chemsrc. [Link]

-

Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

SAFETY DATA SHEET - Methanol. State of Michigan. [Link]

-

Global Product Strategy (GPS) Safety Summary Methanol. LyondellBasell. [Link]

-

Methanol: toxicological overview. GOV.UK. [Link]

-

Methanol toxicity. Wikipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Preclinical Investigation of PLGA Nanocapsules and Nanostructured Lipid Carriers for Organoselenium Delivery: Comparative In Vitro Toxicological Profile and Anticancer Insights. MDPI. [Link]

-

Methanol poisoning as a new world challenge: A review. PMC. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

METHANOL (PIM 335). Inchem.org. [Link]

Sources

- 1. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 3. gov.uk [gov.uk]

- 4. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 5. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHANOL (PIM 335) [inchem.org]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. aablocks.com [aablocks.com]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Strategic deployment of (2-Amino-4-chlorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffolding Intermediate

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the successful development of novel therapeutic agents. (2-Amino-4-chlorophenyl)methanol, a seemingly unassuming aromatic alcohol, has emerged as a cornerstone intermediate, providing a gateway to a diverse array of heterocyclic scaffolds with profound biological activities. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic aminobenzyl alcohol core decorated with a moderately electron-withdrawing chlorine atom. This configuration not only influences the electronic properties and reactivity of the molecule but also provides a handle for tailoring the pharmacokinetic and pharmacodynamic profiles of its derivatives.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, aims to illuminate the multifaceted applications of (2-Amino-4-chlorophenyl)methanol in medicinal chemistry. We will delve into its synthesis, explore its pivotal role in the construction of medicinally relevant heterocyclic systems, and analyze the structure-activity relationships that govern the biological effects of its progeny. By presenting detailed experimental protocols, comprehensive data summaries, and clear mechanistic visualizations, this guide endeavors to be an invaluable resource for those seeking to harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Strategic Significance

(2-Amino-4-chlorophenyl)methanol, also known as 2-amino-4-chlorobenzyl alcohol, possesses a unique combination of structural features that render it a valuable asset in the synthetic chemist's toolbox.

| Property | Value | Reference |

| CAS Number | 37585-16-3 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 138-142 °C | [3] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

The strategic significance of this molecule stems from the interplay of its functional groups:

-

The Aminobenzyl Alcohol Moiety: This bifunctional unit is the reactive heart of the molecule. The primary amine serves as a potent nucleophile or a directing group in various cyclization reactions. The benzylic alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in condensation and substitution reactions.

-

The Chlorine Substituent: Positioned para to the amino group, the chlorine atom exerts a moderate electron-withdrawing effect, influencing the reactivity of the aromatic ring and the pKa of the amino group. Crucially, in the context of drug design, the chloro substituent can enhance binding affinity to target proteins through halogen bonding and can modulate the metabolic stability and lipophilicity of the final compound.

This unique combination of features makes (2-Amino-4-chlorophenyl)methanol an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry.

Synthesis of (2-Amino-4-chlorophenyl)methanol: A Validated Protocol

The efficient synthesis of (2-Amino-4-chlorophenyl)methanol is a critical first step in its utilization. While several methods exist, a common and reliable approach involves the reduction of a suitable precursor, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzaldehyde. The following protocol details the reduction of the commercially available 2-amino-4-chlorobenzoic acid.

Experimental Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid

Objective: To synthesize (2-Amino-4-chlorophenyl)methanol via the reduction of 2-amino-4-chlorobenzoic acid.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Addition of Starting Material: A solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (2-Amino-4-chlorophenyl)methanol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory for the same reason as maintaining an inert atmosphere.

-

Controlled Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at 0 °C prevents the reaction from becoming uncontrollable and minimizes side reactions.

-

Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

Applications in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold

(2-Amino-4-chlorophenyl)methanol is a particularly powerful precursor for the synthesis of quinazolines and quinazolinones, a class of fused heterocyclic compounds that are prominent in numerous FDA-approved drugs and clinical candidates.[2][4][5][6][7][8] The inherent reactivity of the aminobenzyl alcohol moiety allows for efficient one-pot cyclization reactions to construct the quinazoline core.

One-Pot Synthesis of 2-Substituted-7-chloroquinazolines

A highly efficient and atom-economical approach to 2-substituted-7-chloroquinazolines involves the transition-metal-catalyzed dehydrogenative coupling of (2-Amino-4-chlorophenyl)methanol with aldehydes.[9]

Reaction Principle:

This transformation proceeds through an initial condensation of the amino group with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and an oxidative aromatization, often facilitated by a transition metal catalyst, yield the final quinazoline product.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-7-chloroquinazoline

Objective: To synthesize 2-phenyl-7-chloroquinazoline from (2-Amino-4-chlorophenyl)methanol and benzaldehyde in a one-pot reaction.

Materials:

-

(2-Amino-4-chlorophenyl)methanol

-

Benzaldehyde

-

Copper(I) chloride (CuCl) or other suitable copper catalyst

-

Ammonium chloride (NH₄Cl)

-

Toluene or another suitable high-boiling solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: A round-bottom flask is charged with (2-Amino-4-chlorophenyl)methanol (1 equivalent), benzaldehyde (1.2 equivalents), copper(I) chloride (0.1 equivalents), and ammonium chloride (1.5 equivalents) in toluene.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-phenyl-7-chloroquinazoline.

Self-Validating System: The success of this protocol can be validated through standard analytical techniques. The formation of the product can be confirmed by comparing the NMR and mass spectrometry data with expected values. The purity of the final compound can be assessed by HPLC analysis.

Structure-Activity Relationships and Medicinal Chemistry Insights

The quinazoline scaffold is a well-established pharmacophore, and the substitution pattern on the ring system plays a crucial role in determining the biological activity.[8][10][11][12][13][14][15][16][17][18][19] The use of (2-Amino-4-chlorophenyl)methanol as a starting material provides a direct route to 7-chloro-substituted quinazolines, a structural motif found in several bioactive molecules.

| Target Class | Example Bioactive Quinazoline Derivatives | Key Structural Features and SAR Insights | Reference |

| Anticancer | 2,4-Disubstituted quinazolines | The nature of the substituent at the 2- and 4-positions is critical for activity. Aromatic or heteroaromatic groups at the 2-position and substituted anilines at the 4-position are common in potent tyrosine kinase inhibitors. The 7-chloro group can enhance binding to the ATP-binding pocket of kinases. | [8][10][20][12][17][19] |

| Antimicrobial | 2,4-Disubstituted quinazolinones | The presence of a quinazolinone core is often associated with antimicrobial activity. Substituents at the 2- and 3-positions can be varied to optimize potency and spectrum of activity against different bacterial and fungal strains. The 7-chloro substituent can contribute to increased lipophilicity, potentially enhancing cell wall penetration. | [13][15][16][21] |

| Anti-inflammatory | Triazino[2,3-c]quinazolines | Fused quinazoline systems, such as triazinoquinazolines, have shown potent anti-inflammatory effects. The substitution pattern on the fused ring system significantly influences the activity. | [14] |

| CNS Activity | 2,4-Disubstituted quinazolines | Derivatives have been explored as inhibitors of amyloid-β aggregation and cholinesterases for the potential treatment of Alzheimer's disease. The substituents at the 2- and 4-positions are key for modulating these activities. | [22] |

Causality of the 7-Chloro Substituent:

The presence of the chlorine atom at the 7-position, directly derived from the starting material, often imparts favorable properties to the resulting bioactive molecules:

-

Enhanced Target Affinity: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atom can influence the compound's solubility, permeability, and metabolic stability, which are critical parameters for drug-likeness.

-

Blocking Metabolic Sites: The chlorine atom can block potential sites of metabolic oxidation on the aromatic ring, leading to an improved pharmacokinetic profile and a longer duration of action.

Conclusion and Future Perspectives

(2-Amino-4-chlorophenyl)methanol has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the inherent reactivity of its functional groups provide an efficient entry point to a wide range of medicinally relevant heterocyclic scaffolds, particularly quinazolines and quinazolinones. The strategic placement of the chlorine atom in the final products often confers advantageous properties, including enhanced biological activity and improved pharmacokinetic profiles.

The continued exploration of novel synthetic methodologies utilizing (2-Amino-4-chlorophenyl)methanol is expected to yield a new generation of bioactive molecules with diverse therapeutic applications. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize libraries of complex molecules from readily available starting materials like (2-Amino-4-chlorophenyl)methanol will remain a cornerstone of successful drug discovery and development. This technical guide serves as a testament to the power of this versatile intermediate and as a catalyst for future innovation in the field.

References

-

(2-Amino-4-chlorophenyl)methanol - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

- Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525–2547.

- Eguchi, S. (2006). Quinazoline Alkaloids and Related Chemistry. In S. Eguchi (Ed.), Bioactive Heterocycles I (Vol. 6, pp. 113–156). Springer.

- Guggilapu, S. D., et al. (2018). Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2. European Journal of Medicinal Chemistry, 157, 123-138.

- Kaur, R., et al. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Advances, 5(77), 62904-62933.

- Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 106-126.

- Lopes, L. G. F., et al. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(1), 3-23.

- Moghadam, F. A., et al. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. Bioorganic & Medicinal Chemistry, 25(5), 1629-1641.

- Sun, L., et al. (2017). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 22(10), 1693.

- Wang, S., et al. (2023). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 14(3), 396-422.

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.

- Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(13), 10839.

- (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 106-126.

-

Grygorenko, O. O., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][10]triazino[2,3-c]quinazolines. Molecules, 27(19), 6523.

- Kut, M., et al. (2021). Quinazolines with reported antibacterial activity.

- El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.

- Neuville, L., et al. (2018). One-pot synthesis of quinazolin-4(3H)-ones.